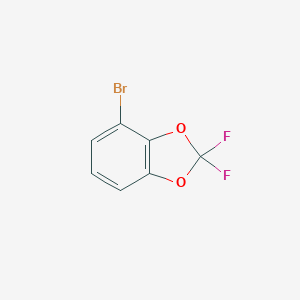

4-Bromo-2,2-difluoro-1,3-benzodioxole

Description

Propriétés

IUPAC Name |

4-bromo-2,2-difluoro-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O2/c8-4-2-1-3-5-6(4)12-7(9,10)11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZYHXNOLVSZHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378349 | |

| Record name | 4-bromo-2,2-difluoro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144584-66-7 | |

| Record name | 4-Bromo-2,2-difluoro-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144584-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-2,2-difluoro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,2-difluoro-1,3-dioxaindane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 4-Bromo-2,2-difluoro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-2,2-difluoro-1,3-benzodioxole, a key intermediate in pharmaceutical and agrochemical synthesis. The information herein is intended to support research and development activities by providing essential data and generalized experimental context.

Core Physical and Chemical Properties

This compound is an aromatic halide.[1] Its chemical structure consists of a benzene ring fused to a dioxole ring, substituted with a bromine atom and two fluorine atoms. This substitution pattern imparts specific physicochemical characteristics crucial for its role in organic synthesis.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. Data has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃BrF₂O₂ | [1][2][3] |

| Molecular Weight | 237.00 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 190.3 °C at 760 mmHg | [2][3] |

| Density | 1.695 g/cm³[2], 1.721 g/mL at 25 °C[3] | [2][3] |

| Refractive Index | 1.4968[2][3][4], n20/D 1.497 | [2][3][4] |

| Flash Point | 81.2 °C[2], 90.6 °C (closed cup) | [2] |

| Vapor Pressure | 0.754 mmHg at 25 °C | [1][2] |

| Water Solubility | Slightly soluble in water | [1][2][3][5] |

| LogP (Octanol-Water Partition Coefficient) | 2.77060[2], 4.02[1] | [1][2] |

| Polar Surface Area | 18.46 Ų | [1] |

Experimental Protocols

While specific experimental documentation for the determination of this compound's physical properties is not publicly available, the following are detailed, generalized methodologies for measuring the key parameters listed above. These protocols are standard in organic chemistry laboratories.

Boiling Point Determination (Distillation Method)

The boiling point is a critical indicator of purity.

-

Apparatus: A standard distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

The apparatus is heated gently using a heating mantle.

-

The temperature is recorded when the liquid begins to boil and a stable ring of condensate is observed on the thermometer bulb. This temperature, at a constant atmospheric pressure, is the boiling point.

-

Pressure is recorded, and if not at standard pressure (760 mmHg), a nomograph is used to correct the boiling point.

-

Density Measurement (Pycnometer Method)

Density is determined by measuring the mass of a known volume of the liquid.

-

Apparatus: A pycnometer (a flask with a specific, accurately known volume), an analytical balance, and a temperature-controlled water bath.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m₁).

-

The pycnometer is filled with the sample liquid and placed in a water bath set to a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

The volume is adjusted precisely to the pycnometer's calibration mark, and the outside is carefully dried.

-

The filled pycnometer is weighed again to get the total mass (m₂).

-

The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the calibrated volume of the pycnometer.

-

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how light propagates through the substance and is a useful constant for identification.

-

Apparatus: An Abbe refractometer and a constant temperature water circulator.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The temperature of the prisms is regulated to a standard temperature, typically 20 °C, using the water circulator.

-

A few drops of the this compound sample are placed on the lower prism of the refractometer.

-

The prisms are closed, and the light source is positioned.

-

The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

Logical Relationships of Physical Properties

The interplay between the molecular structure and the macroscopic physical properties of this compound can be visualized as a logical workflow. The diagram below illustrates these relationships.

References

Spectroscopic and Synthetic Profile of 4-Bromo-2,2-difluoro-1,3-benzodioxole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic pathway for 4-Bromo-2,2-difluoro-1,3-benzodioxole, a fluorinated benzodioxole derivative of interest in medicinal chemistry and materials science. This document outlines key physicochemical data, detailed experimental protocols for its synthesis and characterization, and visual representations of its chemical structure and analytical workflow.

Physicochemical Properties

This compound is a liquid at room temperature with the molecular formula C₇H₃BrF₂O₂ and a molecular weight of 237.00 g/mol .[1][2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 144584-66-7 | [1][2][3] |

| Molecular Formula | C₇H₃BrF₂O₂ | [1][2][3] |

| Molecular Weight | 237.00 g/mol | [1][2][3] |

| Form | Liquid | [1] |

| Density | 1.721 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.497 | [1] |

| Boiling Point | 190.3 °C at 760 mmHg | |

| Flash Point | 90.6 °C (closed cup) | [1] |

| Water Solubility | Slightly soluble | [4] |

Spectroscopic Data

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 236.93573 | 139.4 |

| [M+Na]⁺ | 258.91767 | 154.0 |

| [M-H]⁻ | 234.92117 | 146.2 |

| [M+NH₄]⁺ | 253.96227 | 163.3 |

| [M+K]⁺ | 274.89161 | 145.7 |

| [M]⁺ | 235.92790 | 158.4 |

| [M]⁻ | 235.92900 | 158.4 |

Data sourced from computational predictions.

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of this compound involves the bromination of 2,2-difluoro-benzo[1][2]dioxole.[1]

Materials:

Procedure:

-

Dissolve 2,2-difluoro-benzo[1][2]dioxole in a mixture of tetrahydrofuran and cyclohexane.

-

Cool the reaction mixture to -75 °C.

-

Slowly add sec-butyllithium to the cooled solution.

-

After the addition of sec-butyllithium, introduce bromine to the reaction mixture.

-

Maintain the reaction at -75 °C for 2 hours.

-

Upon completion, the reaction is quenched and the product is isolated and purified to yield this compound. The reported yield for this reaction is approximately 71%.[1]

General Protocol for Spectroscopic Analysis

The following are general experimental protocols that can be employed for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F):

-

Sample Preparation: Dissolve a small amount of the purified liquid in a suitable deuterated solvent (e.g., CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire the spectrum with standard parameters. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

-

¹³C NMR: Acquire the spectrum with proton decoupling. Chemical shifts are reported in ppm relative to TMS.

-

¹⁹F NMR: Acquire the spectrum with proton decoupling. Chemical shifts are typically referenced to an external standard such as CFCl₃.

Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Sample Introduction: Introduce the sample directly or via a chromatographic system (e.g., GC-MS or LC-MS).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range to observe the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy:

-

Sample Preparation: As a neat liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Visualizations

To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.

Caption: Chemical structure of this compound.

Caption: General workflow for the synthesis and spectroscopic characterization.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Bromo-2,2-difluoro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Bromo-2,2-difluoro-1,3-benzodioxole. Due to the limited availability of specific experimental NMR data for this compound in the public domain, this guide presents predicted spectral data based on established principles and available information for analogous structures. It includes a summary of expected chemical shifts, multiplicities, and coupling constants, alongside a detailed experimental protocol for acquiring such data. Furthermore, a logical workflow for NMR sample preparation and analysis is visualized. This guide serves as a valuable resource for researchers working with this and structurally related compounds in fields such as medicinal chemistry and materials science.

Introduction

This compound is a halogenated heterocyclic compound with potential applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide focuses on the theoretical ¹H and ¹³C NMR spectral characteristics of this compound, providing a foundational understanding for researchers in the field.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.2 - 7.4 | d | ~8.5 |

| H-6 | 6.9 - 7.1 | t | ~8.5 |

| H-7 | 7.1 - 7.3 | d | ~8.5 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (CF₂) | 120 - 125 (t, ¹JCF ≈ 290-300 Hz) |

| C-3a | 140 - 145 |

| C-4 | 110 - 115 |

| C-5 | 125 - 130 |

| C-6 | 115 - 120 |

| C-7 | 110 - 115 |

| C-7a | 145 - 150 |

Note: Predicted values are based on additive models and data from similar structures. Actual experimental values may vary.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent dissolving power for a wide range of organic compounds.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. It is often included in commercially available deuterated solvents. If not, add a small drop of TMS to the solution.

-

Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal sensitivity.

-

Shimming: Perform automated or manual shimming on the sample to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 220-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus has a low natural abundance.

-

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons and pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

Synthesis of this compound

The title compound can be synthesized from 2,2-difluoro-1,3-benzodioxole. The procedure involves a directed ortho-metalation followed by bromination.

A solution of 2,2-difluoro-1,3-benzodioxole in a mixture of tetrahydrofuran and cyclohexane is cooled to -75 °C. To this solution, sec-butyllithium is added, leading to lithiation at the 4-position. Subsequently, bromine is introduced to the reaction mixture, resulting in the formation of this compound with a reported yield of approximately 71%.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

Mass Spectrometry of 4-Bromo-2,2-difluoro-1,3-benzodioxole: A Technical Guide

This technical guide provides an in-depth analysis of the mass spectrometry of 4-Bromo-2,2-difluoro-1,3-benzodioxole, a compound of interest in drug development and chemical research. The document outlines its fundamental properties, predicted fragmentation patterns under electron ionization, and a detailed experimental protocol for its analysis.

Compound Overview

This compound is a halogenated organic compound. Mass spectrometry is a critical analytical technique for confirming its molecular weight, determining its elemental composition, and elucidating its structure through fragmentation analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₃BrF₂O₂ | [1][2][3] |

| Molecular Weight | 237.00 g/mol | [1][2] |

| CAS Number | 144584-66-7 | [1][2][3] |

| Appearance | Liquid | [1] |

| Density | 1.721 g/mL at 25 °C | [1] |

Mass Spectrometry Analysis and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to produce a characteristic spectrum defined by the presence of bromine and the stability of the benzodioxole ring structure.

Molecular Ion Peak

Due to the presence of a single bromine atom, the molecular ion will appear as a pair of peaks of nearly equal intensity (approximately 1:1 ratio) at m/z values corresponding to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.[4] This results in a characteristic M⁺ and M+2 pattern.

-

M⁺ Peak: [C₇H₃⁷⁹BrF₂O₂]⁺

-

M+2 Peak: [C₇H₃⁸¹BrF₂O₂]⁺

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is predicted to proceed through several key pathways, primarily involving the loss of the bromine atom and cleavage of the difluorinated dioxole ring. The major predicted fragments are summarized in Table 2.

Table 2: Predicted Mass Fragments of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Formula | Notes |

| 236 | 238 | [C₇H₃BrF₂O₂]⁺ | C₇H₃BrF₂O₂ | Molecular Ion (M⁺) |

| 157 | 157 | [C₇H₃F₂O₂]⁺ | C₇H₃F₂O₂ | Loss of Bromine radical (•Br) |

| 129 | 129 | [C₆H₃FO₂]⁺ | C₆H₃FO₂ | Loss of •Br and •CF |

| 109 | 109 | [C₇H₃O₂]⁺ | C₇H₃O₂ | Loss of •Br and F₂ |

| 75 | 75 | [C₆H₃]⁺ | C₆H₃ | Benzyne radical cation |

The predicted fragmentation cascade begins with the formation of the molecular ion, which can then undergo heterolytic cleavage to lose the bromine radical, a common fragmentation for alkyl and aryl halides.[5] Subsequent fragmentation likely involves the dioxole ring, leading to the loss of fluorine and carbon monoxide moieties.

Caption: Predicted EI-MS fragmentation pathway.

Experimental Protocol

This section details a generalized protocol for acquiring the mass spectrum of this compound using a Liquid Chromatography-Mass Spectrometry (LC-MS) system. This protocol may require optimization for specific instrumentation.[6]

Materials and Reagents

-

This compound

-

Methanol or Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Deionized Water

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

LC-MS Analysis

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometer Settings

-

Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI), positive mode.

-

Mass Range: m/z 50-500.

-

Source Temperature: 120 °C.

-

Capillary Voltage: 3.5 kV.

-

Collision Energy (for MS/MS): Ramped from 10-40 eV for fragmentation studies.

Caption: General experimental workflow for LC-MS analysis.

Conclusion

The mass spectrometric analysis of this compound is characterized by a distinct molecular ion pattern due to the bromine isotopes. Its fragmentation is governed by the loss of the bromine atom followed by the decomposition of the benzodioxole structure. The provided experimental protocol offers a robust starting point for researchers to obtain high-quality mass spectra for this compound, enabling its unambiguous identification and further structural studies.

References

In-Depth Technical Guide to the FT-IR Spectrum of 4-Bromo-2,2-difluoro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 4-Bromo-2,2-difluoro-1,3-benzodioxole. Due to the limited availability of public experimental spectra for this specific compound, this guide synthesizes information from established spectroscopic databases and peer-reviewed literature on analogous structures. The content herein is intended to support researchers in identifying key vibrational modes, understanding the structural basis of the infrared absorption bands, and providing a practical framework for experimental spectral acquisition.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by absorption bands arising from the vibrations of its constituent functional groups: the substituted benzene ring, the dioxole ring, and the carbon-halogen bonds. The following table summarizes the predicted prominent absorption bands, their corresponding vibrational modes, and the expected wavenumber ranges.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3100 - 3000 | C-H stretching | Aromatic Ring | Medium |

| 1600 - 1585 | C=C stretching (in-ring) | Aromatic Ring | Medium |

| 1500 - 1400 | C=C stretching (in-ring) | Aromatic Ring | Strong |

| 1300 - 1200 | C-O-C asymmetric stretching | Dioxole Ring | Strong |

| 1100 - 1000 | C-F stretching | Difluoromethyl group | Strong |

| 1000 - 900 | C-O-C symmetric stretching | Dioxole Ring | Medium |

| 900 - 675 | C-H out-of-plane bending ("oop") | Aromatic Ring | Strong |

| 700 - 500 | C-Br stretching | Bromo-aromatic | Medium |

Note: The exact positions of the absorption bands can be influenced by the specific chemical environment and the physical state of the sample.

Interpretation of Key Spectral Features

The FT-IR spectrum of this compound can be dissected into several key regions:

-

Aromatic C-H and C=C Vibrations: The region between 3100 cm⁻¹ and 3000 cm⁻¹ is characteristic of the C-H stretching vibrations of the aromatic ring.[1][2] The in-ring carbon-carbon stretching vibrations are expected to produce distinct bands in the 1600-1400 cm⁻¹ range.[1][2] The substitution pattern on the benzene ring will influence the appearance of weak overtone and combination bands between 2000 cm⁻¹ and 1600 cm⁻¹.

-

Dioxole Ring Vibrations: The dioxole ring will exhibit strong characteristic absorptions due to the C-O-C stretching modes. An intense band corresponding to the asymmetric C-O-C stretching is anticipated in the 1300-1200 cm⁻¹ region, while the symmetric stretch will appear at a lower frequency.

-

Carbon-Halogen Vibrations: The presence of fluorine and bromine atoms gives rise to characteristic absorption bands in the lower frequency region of the spectrum. The C-F stretching vibrations are known to be strong and are expected in the 1100-1000 cm⁻¹ range. The C-Br stretching vibration is expected at a much lower wavenumber, typically in the 700-500 cm⁻¹ region, due to the larger mass of the bromine atom.[3]

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex series of absorptions that are unique to the molecule as a whole. This region is particularly useful for confirming the identity of a compound by comparing its spectrum to a reference spectrum.

Experimental Protocols

The acquisition of a high-quality FT-IR spectrum of this compound, which is a liquid at room temperature, can be achieved using the neat thin-film method. For solid samples or for obtaining a spectrum of the compound in a solid matrix, the KBr pellet method is suitable.

Protocol for Neat Liquid Analysis (Thin-Film Method)

-

Sample Preparation:

-

Ensure that the sample of this compound is free from any solvent or impurities.

-

Clean two potassium bromide (KBr) or sodium chloride (NaCl) salt plates thoroughly with a dry, volatile solvent like dichloromethane or acetone and allow them to dry completely. Handle the plates by their edges to avoid contamination from fingerprints.

-

-

Sample Application:

-

Place a small drop of the liquid sample onto the center of one of the salt plates.

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.

-

-

Spectral Acquisition:

-

Place the sandwiched salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

-

Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The acquired spectrum should be baseline corrected if necessary.

-

After analysis, disassemble the salt plates and clean them thoroughly with an appropriate solvent to remove all traces of the sample.

-

Protocol for Solid Sample Analysis (KBr Pellet Method)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of the solid sample to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar.

-

Mix the sample and KBr thoroughly by grinding the mixture for several minutes until a homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the powder mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum should be baseline corrected if necessary.

-

Logical Workflow for FT-IR Analysis

The following diagram illustrates a typical workflow for the FT-IR analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the key stages of FT-IR analysis.

This guide provides a foundational understanding of the expected FT-IR spectrum of this compound and the practical steps for its experimental determination. Researchers can use this information to aid in the characterization of this and structurally related compounds.

References

Technical Guide: Solubility of 4-Bromo-2,2-difluoro-1,3-benzodioxole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties and Solubility Profile

The solubility of a compound is influenced by its structural and electronic properties. The table below summarizes the key physicochemical parameters of 4-Bromo-2,2-difluoro-1,3-benzodioxole, which collectively suggest a profile of a non-polar, hydrophobic molecule with limited aqueous solubility but good solubility in many organic solvents.

| Property | Value | Implication for Solubility |

| Molecular Formula | C₇H₃BrF₂O₂ | - |

| Molecular Weight | 237.00 g/mol | - |

| Form | Liquid | - |

| Density | 1.721 g/mL at 25 °C[1] | - |

| Boiling Point | 190.3 °C at 760 mmHg[2] | - |

| Flash Point | 81.2 °C to 90.6 °C[1][2] | - |

| Water Solubility | Slightly soluble[2][3][4][5][6] | The molecule has limited affinity for polar protic solvents like water. |

| ACD/LogP | 4.02[3] | The high LogP value indicates a strong preference for lipophilic (non-polar) environments over aqueous (polar) environments, suggesting good solubility in organic solvents. |

| XLogP3 | 3.2[2][4] | Reinforces the hydrophobic nature of the molecule. |

| Polar Surface Area | 18.46 Ų[3] | The small polar surface area further indicates low polarity and limited ability to form hydrogen bonds with polar solvents. |

| Hydrogen Bond Donor Count | 0[2] | The absence of hydrogen bond donors limits its solubility in protic solvents. |

| Hydrogen Bond Acceptor Count | 4[2][4] | The presence of hydrogen bond acceptors may allow for some interaction with protic organic solvents. |

Based on these properties, this compound is expected to be readily soluble in a range of non-polar and moderately polar aprotic organic solvents such as hexane, toluene, diethyl ether, ethyl acetate, acetone, and chlorinated solvents. Its solubility in polar protic solvents like alcohols may be more limited but can be determined experimentally.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in an organic solvent of interest. The saturation shake-flask method followed by gravimetric or spectroscopic analysis is a reliable approach.

Materials and Equipment

-

This compound

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Constant temperature bath or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or watch glass (for gravimetric analysis)

-

Drying oven (for gravimetric analysis)

-

UV-Vis spectrophotometer or HPLC system (for spectroscopic analysis)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The excess solid ensures that the solution reaches saturation.

-

Place the sealed container in a constant temperature bath or incubator set to the desired experimental temperature.

-

Agitate the mixture using an orbital shaker or magnetic stirrer for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

-

Separation of Undissolved Solute:

-

Once equilibrium is achieved, allow the mixture to stand undisturbed at the experimental temperature for a period to allow the excess solute to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a chemically compatible syringe filter to remove any remaining undissolved microparticles. This step is crucial to prevent overestimation of solubility.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Accurately weigh a clean, dry evaporating dish or watch glass.

-

Dispense a known volume of the clear, saturated filtrate into the pre-weighed dish.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute.

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

The difference between the final and initial weights of the dish gives the mass of the dissolved solute.

-

-

Spectroscopic Method (UV-Vis or HPLC):

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

-

-

-

Calculation of Solubility:

-

Gravimetric Method: Solubility (g/L) = (Mass of residue (g) / Volume of filtrate (L))

-

Spectroscopic Method: Solubility (g/L) = Concentration from calibration curve (g/L) x Dilution factor

-

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to 4-Bromo-2,2-difluoro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,2-difluoro-1,3-benzodioxole, a key fluorinated building block in modern medicinal chemistry. This document details the compound's physicochemical properties, established synthetic protocols, and its strategic application in the development of novel pharmaceutical agents.

Core Compound Properties

This compound, with CAS number 144584-66-7, is a halogenated aromatic ether.[1] The presence of the difluorinated dioxole ring and the bromine atom makes it a versatile intermediate for introducing the 2,2-difluoro-1,3-benzodioxole moiety into more complex molecules. This group is of particular interest in drug discovery as the difluoromethyl group can enhance metabolic stability and modulate the electronic properties of a compound.[2][3][4]

Physicochemical and Spectroscopic Data

The key physical and chemical properties of this compound are summarized below. These parameters are crucial for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 144584-66-7 | [1][5][6] |

| Molecular Formula | C₇H₃BrF₂O₂ | [1][6] |

| Molecular Weight | 237.00 g/mol | [5][6] |

| InChI Key | LSZYHXNOLVSZHH-UHFFFAOYSA-N | [1][5] |

| Canonical SMILES | C1=CC2=C(C(=C1)Br)OC(O2)(F)F | [1] |

| Physical Properties | ||

| Appearance | Liquid | [5] |

| Density | 1.721 g/mL at 25 °C | [5] |

| Boiling Point | 190.3 °C at 760 mmHg | [7] |

| Flash Point | 90.6 °C (195.1 °F) - closed cup | [5] |

| Refractive Index (n20/D) | 1.497 | [5] |

| Water Solubility | Slightly soluble | [1][8] |

| Computed Properties | ||

| LogP | 2.77 - 4.02 | [1][7] |

| Polar Surface Area | 18.46 Ų | [1] |

| Heavy Atom Count | 12 | [7] |

Synthesis and Experimental Protocols

While a specific "discovery" paper is not prominent, the synthesis of this compound has been established from its non-brominated precursor, 2,2-difluoro-1,3-benzodioxole. The compound is primarily utilized as a pharmaceutical intermediate.[7][8]

Key Synthesis Protocol: Electrophilic Bromination

The most direct synthesis involves the lithiation of 2,2-difluoro-1,3-benzodioxole followed by quenching with bromine. This method provides a good yield and is a standard procedure for the regioselective bromination of such aromatic systems.

Reaction: 2,2-difluoro-1,3-benzodioxole → this compound

Detailed Methodology: [1]

-

Reagents: 2,2-difluoro-1,3-benzodioxole, sec-butyllithium, Bromine.

-

Solvents: Tetrahydrofuran (THF), Cyclohexane.

-

Procedure:

-

Dissolve 2,2-difluoro-1,3-benzodioxole in a mixture of tetrahydrofuran and cyclohexane.

-

Cool the reaction vessel to -75 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Slowly add sec-butyllithium to the solution to perform the lithiation.

-

After the lithiation is complete, quench the reaction by adding bromine.

-

The reaction is maintained at -75 °C for a total of 2 hours.

-

Upon completion, the reaction is worked up using standard aqueous procedures to isolate the crude product.

-

Purification is typically achieved via distillation or column chromatography.

-

-

Yield: Approximately 71%.[1]

Application in Drug Discovery Workflow

This compound is a valuable building block for introducing the difluorobenzodioxole scaffold into potential drug candidates. The bromine atom serves as a versatile chemical handle for a variety of cross-coupling reactions, which are fundamental in modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds.

The diagram below illustrates a typical synthetic workflow where the compound is used as a starting material. This process is central to molecular diversification in the hit-to-lead and lead optimization phases of drug development.

Caption: Synthetic utility of this compound in drug discovery.

This workflow highlights how a single intermediate can be a divergent point for creating a library of complex compounds. The resulting scaffolds (bi-aryls, aryl-amines, etc.) are prevalent in many classes of pharmaceuticals, and the difluorobenzodioxole moiety can confer advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Safety and Handling

This compound is classified as an irritant.[1] It is known to cause skin, eye, and respiratory system irritation.[1][5]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and/or face shield).[1]

-

Storage: Store in a cool, dry place. The material is noted to be unstable under normal temperatures, with a recommended storage temperature of 2 - 4°C.[8] It is incompatible with strong oxidizing agents.[8]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] If inhaled, move the person to fresh air. If skin contact occurs, wash off with soap and plenty of water.

This guide serves as a technical introduction for professionals in the chemical and pharmaceutical sciences. All experimental work should be conducted with a thorough understanding of the material's properties and adherence to strict laboratory safety protocols.

References

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. nbinno.com [nbinno.com]

- 5. 4-ブロモ-2,2-ジフルオロ-1,3-ベンゾジオキソール 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. store.p212121.com [store.p212121.com]

- 7. lookchem.com [lookchem.com]

- 8. This compound, 97% | Fisher Scientific [fishersci.ca]

Chemical structure and IUPAC name of 4-Bromo-2,2-difluoro-1,3-benzodioxole

An In-depth Technical Guide to 4-Bromo-2,2-difluoro-1,3-benzodioxole

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

The compound, identified by the CAS Number 144584-67-7, is systematically named this compound.[1] This name accurately describes its molecular architecture, which consists of a benzodioxole core structure brominated at the 4-position of the benzene ring and geminally difluorinated at the 2-position of the dioxole ring.

Below is a two-dimensional representation of the chemical structure.

References

Technical Guide to the Purity and Assay of Commercially Available 4-Bromo-2,2-difluoro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,2-difluoro-1,3-benzodioxole is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. The purity of this reagent is critical to ensure the desired reaction outcomes and the quality of the final products. This technical guide provides an in-depth overview of the purity and assay of commercially available this compound, including common analytical techniques for its quality control, potential impurities, and detailed experimental protocols.

Introduction

This compound, with the CAS number 144584-66-7, is a halogenated heterocyclic organic compound. Its chemical structure, featuring a brominated benzene ring fused to a difluorinated dioxole ring, makes it a versatile intermediate in organic synthesis. Given its application in regulated industries, a thorough understanding of its purity profile is essential. Commercial suppliers typically offer this compound with a purity of 96% or 97%.[1][2] This guide outlines the methodologies used to verify the purity and determine the assay of this compound.

Commercial Availability and Specifications

Several chemical suppliers provide this compound. The typical specifications from major suppliers are summarized in the table below. It is important to note that while a general purity is listed, lot-to-lot variability can exist, and it is recommended to consult the Certificate of Analysis (CoA) for specific batches.[1]

Table 1: Typical Specifications of Commercial this compound

| Parameter | Typical Value | Source |

| Purity (Assay) | ≥96% or ≥97% | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Molecular Formula | C₇H₃BrF₂O₂ | [1] |

| Molecular Weight | 237.00 g/mol | [1] |

| Density | ~1.721 g/mL at 25 °C | [1] |

| Refractive Index | ~1.497 (n20/D) | [1] |

Analytical Techniques for Purity and Assay Determination

A combination of chromatographic and spectroscopic techniques is typically employed to assess the purity and determine the assay of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for determining the purity of this compound and identifying any volatile impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate, identify, and quantify each component in a mixture. For a non-volatile or thermally labile compound, HPLC is the method of choice. Given that this compound is a liquid with a relatively high boiling point, HPLC can be an effective tool for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR) to determine the assay of the compound against a certified internal standard.

Potential Impurities

The primary route for the synthesis of this compound involves the bromination of 2,2-difluoro-1,3-benzodioxole.[3] Based on this, potential impurities may include:

-

Starting Material: Unreacted 2,2-difluoro-1,3-benzodioxole.

-

Isomeric Impurities: Positional isomers formed during the bromination reaction (e.g., 5-Bromo-2,2-difluoro-1,3-benzodioxole).

-

Over-brominated Products: Di- or tri-brominated benzodioxole derivatives.

-

Residual Solvents: Solvents used in the synthesis and purification process (e.g., tetrahydrofuran, cyclohexane).[3]

-

Degradation Products: The compound may be unstable under certain conditions, leading to degradation.[2]

Experimental Protocols

The following are detailed, generalized protocols for the analysis of this compound. These should be considered as starting points and may require optimization for specific instrumentation and samples.

Protocol for GC-MS Analysis

Objective: To determine the purity of this compound and identify volatile impurities.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is suitable.

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injection Volume: 1 µL (split mode, e.g., 50:1).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-450.

-

-

Data Analysis:

-

The purity is calculated based on the area percentage of the main peak in the total ion chromatogram (TIC).

-

Impurities are identified by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.

-

Protocol for HPLC Analysis

Objective: To determine the purity and assay of this compound.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: Water (HPLC grade).

-

Mobile Phase B: Acetonitrile (HPLC grade).

-

-

Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in acetonitrile.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Gradient Elution:

-

0-2 min: 50% B

-

2-15 min: 50% to 95% B

-

15-20 min: 95% B

-

20-22 min: 95% to 50% B

-

22-25 min: 50% B

-

-

-

Data Analysis:

-

Purity is determined by the area percentage of the main peak.

-

For assay determination, a calibration curve should be prepared using a certified reference standard.

-

Protocol for NMR Analysis

Objective: To confirm the structure and determine the assay by quantitative NMR (qNMR).

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation for Structural Confirmation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR Acquisition:

-

Acquire a standard proton NMR spectrum.

-

-

¹⁹F NMR Acquisition:

-

Acquire a standard fluorine NMR spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a standard carbon NMR spectrum (e.g., using a PENDANT or DEPT sequence to aid in peak assignment).

-

-

qNMR for Assay Determination:

-

Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) into an NMR tube.

-

Dissolve the mixture in a known volume of a suitable deuterated solvent.

-

Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).

-

Integrate a well-resolved signal of the analyte and a signal of the internal standard.

-

Calculate the assay using the following formula: Assay (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std * 100 Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the comprehensive analysis of this compound.

Caption: Workflow for Purity, Assay, and Structural Analysis.

Caption: Logical Workflow for Impurity Identification.

Conclusion

The quality of this compound is paramount for its successful application in research and development. A multi-technique approach, combining chromatography (GC-MS and HPLC) and spectroscopy (NMR), provides a comprehensive assessment of its purity, assay, and structural integrity. The protocols and workflows presented in this guide offer a robust framework for the quality control of this important chemical intermediate, ensuring reliability and reproducibility in its downstream applications. Researchers are encouraged to adapt and validate these methods for their specific needs and instrumentation.

References

Methodological & Application

Synthesis of 4-Bromo-2,2-difluoro-1,3-benzodioxole from 2,2-difluoro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-bromo-2,2-difluoro-1,3-benzodioxole from 2,2-difluoro-1,3-benzodioxole. This synthesis is a key step in the preparation of various intermediates used in pharmaceutical and agrochemical research. The protocols provided include a method involving ortho-lithiation and a proposed alternative using N-bromosuccinimide (NBS) for improved laboratory safety and accessibility.

Introduction

This compound is a valuable building block in organic synthesis. The presence of the bromine atom at the 4-position allows for a variety of subsequent cross-coupling reactions, enabling the introduction of diverse functionalities. The 2,2-difluoro-1,3-benzodioxole moiety is of interest in medicinal chemistry as the difluoromethyl group can act as a bioisostere for other functional groups and enhance metabolic stability. The regioselective bromination of the starting material, 2,2-difluoro-1,3-benzodioxole, is crucial, as different isomers can be formed depending on the reaction conditions. This document focuses on the synthesis of the 4-bromo isomer.

Physicochemical Data

A summary of the key physicochemical properties of the starting material and the final product is presented in the table below for easy reference.

| Property | 2,2-Difluoro-1,3-benzodioxole | This compound |

| CAS Number | 1583-59-1 | 144584-66-7[1][2] |

| Molecular Formula | C₇H₄F₂O₂ | C₇H₃BrF₂O₂[1][2] |

| Molecular Weight | 158.10 g/mol | 237.00 g/mol [2] |

| Appearance | Colorless liquid | Liquid |

| Boiling Point | 129-130 °C | 190.3 °C at 760 mmHg |

| Density | Not available | 1.721 g/mL at 25 °C |

| Refractive Index | Not available | n20/D 1.497 |

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below. The first is an established protocol involving ortho-lithiation, which is highly regioselective but requires handling of pyrophoric reagents. The second is a proposed, milder alternative using N-bromosuccinimide.

Protocol 1: Synthesis via Ortho-lithiation and Bromination[2]

This protocol achieves regioselective bromination at the 4-position through a directed ortho-metalation strategy. The dioxole oxygen atoms direct the lithiation to the adjacent C4 position. Subsequent quenching with bromine yields the desired product.

Reaction Scheme:

Reaction scheme for the synthesis of this compound via ortho-lithiation.

Materials:

-

2,2-Difluoro-1,3-benzodioxole

-

sec-Butyllithium (in cyclohexane)

-

Bromine

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous cyclohexane

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Diethyl ether

Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet

-

Dry ice/acetone bath

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2,2-difluoro-1,3-benzodioxole in a mixture of anhydrous tetrahydrofuran and anhydrous cyclohexane.

-

Cooling: Cool the reaction mixture to -75 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add sec-butyllithium (in cyclohexane) dropwise to the stirred solution, maintaining the temperature at -75 °C. Stir the mixture for 1 hour at this temperature.

-

Bromination: Add a solution of bromine in anhydrous tetrahydrofuran dropwise to the reaction mixture, again maintaining the temperature at -75 °C.

-

Warming and Quenching: After the addition of bromine is complete, allow the reaction mixture to warm slowly to room temperature over a period of 2 hours.

-

Work-up:

-

Quench the reaction by carefully adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

-

Quantitative Data:

| Parameter | Value |

| Yield | ~71%[1] |

| Purity | >96% (typical) |

| Reaction Time | 2 hours[1] |

| Temperature | -75 °C[1] |

Protocol 2: Proposed Synthesis using N-Bromosuccinimide (NBS)

This proposed protocol offers a potentially milder and safer alternative to the ortho-lithiation method. Electrophilic aromatic substitution with N-bromosuccinimide (NBS) can be directed to the 4-position, which is activated by the electron-donating effect of the dioxole oxygens. The regioselectivity may be influenced by the choice of solvent and catalyst.

Reaction Scheme:

Proposed reaction for the synthesis of this compound using NBS.

Materials:

-

2,2-Difluoro-1,3-benzodioxole

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

-

Radical initiator (e.g., AIBN) or UV lamp (optional, for radical pathway)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Dichloromethane

Equipment:

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of 2,2-difluoro-1,3-benzodioxole in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) in a round-bottom flask, add N-bromosuccinimide. For a radical-initiated pathway, a small amount of AIBN can be added, or the reaction can be irradiated with a UV lamp.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. If a solid (succinimide) precipitates, remove it by filtration.

-

Work-up:

-

Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate this compound.

-

Expected Quantitative Data (Hypothetical):

| Parameter | Expected Value |

| Yield | 60-80% |

| Purity | >95% |

| Reaction Time | 4-12 hours |

| Temperature | Reflux |

Characterization Data (Predicted)

¹H NMR (predicted, in CDCl₃, 400 MHz):

-

δ 7.30-7.10 (m, 3H, Ar-H)

¹³C NMR (predicted, in CDCl₃, 100 MHz):

-

δ 148.5 (C-O)

-

δ 145.0 (C-O)

-

δ 125.0 (Ar-CH)

-

δ 120.0 (Ar-C-Br)

-

δ 115.0 (Ar-CH)

-

δ 110.0 (Ar-CH)

-

δ 118.0 (t, J ≈ 290 Hz, CF₂)

Mass Spectrometry (EI, predicted):

-

M⁺˙: m/z 236/238 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio)

-

Major Fragments: Loss of F, CO, and Br.

Workflow Diagram

The general workflow for the synthesis and purification of this compound is outlined below.

General workflow for the synthesis of this compound.

Safety Precautions

-

sec-Butyllithium is pyrophoric and reacts violently with water. It should be handled under a strict inert atmosphere (nitrogen or argon) by trained personnel.

-

Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

-

N-Bromosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Organic solvents are flammable. Ensure all heating is conducted using a heating mantle and that there are no nearby ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-2,2-difluoro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,2-difluoro-1,3-benzodioxole moiety is a key structural motif in medicinal chemistry, frequently incorporated into drug candidates to enhance their metabolic stability, lipophilicity, and binding affinity. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse biaryl and heteroaryl structures. This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 4-Bromo-2,2-difluoro-1,3-benzodioxole with various arylboronic acids. This reaction is of significant interest to researchers in drug discovery and development for the synthesis of novel therapeutic agents, including kinase inhibitors.

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl bromide to the palladium(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Data Presentation: Optimization of Reaction Conditions

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, base, and solvent. The following tables summarize the quantitative data from optimization studies performed on a closely related substrate, (6-bromobenzo[d][1][2]dioxol-5-yl)methanol, which provides a strong predictive model for the reactivity of this compound.[1][3]

Table 1: Effect of Palladium Catalyst on Reaction Yield [1][3]

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Dioxane/H₂O | Trace |

| 2 | Pd(OAc)₂ (5) | - | K₂CO₃ | Dioxane/H₂O | No Reaction |

| 3 | Pd₂(dba)₃ (2.5) | PPh₃ | K₂CO₃ | Dioxane/H₂O | <5 |

| 4 | PdCl₂(PPh₃)₂ (5) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 55 |

Table 2: Effect of Base on Reaction Yield [1][3]

| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | PdCl₂(PPh₃)₂ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 48 |

| 2 | PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 55 |

| 3 | PdCl₂(PPh₃)₂ | PPh₃ | Cs₂CO₃ | Dioxane/H₂O | 52 |

| 4 | PdCl₂(PPh₃)₂ | PPh₃ | K₃PO₄ | Dioxane/H₂O | 45 |

Table 3: Effect of Solvent on Reaction Yield [1][3]

| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | THF/H₂O | 45 |

| 2 | PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | Acetonitrile/H₂O | 30 |

| 3 | PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 59 |

Based on these optimization studies, the recommended conditions for the Suzuki-Miyaura coupling of this compound are the use of PdCl₂(PPh₃)₂ as the catalyst with K₂CO₃ as the base in a dioxane/water solvent system.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

-

Add bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol).

-

Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times.

-

To the flask, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water).

-

Stir the reaction mixture at room temperature for 10 minutes under an inert atmosphere.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 4-aryl-2,2-difluoro-1,3-benzodioxole.

Visualizations

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2,2-difluoro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,2-difluoro-1,3-benzodioxole is a versatile building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. The presence of the difluorobenzodioxole moiety can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. The bromo-substituent at the 4-position serves as a convenient handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and experimental protocols for several key palladium-catalyzed cross-coupling reactions utilizing this substrate.

General Experimental Workflow

The general workflow for performing palladium-catalyzed cross-coupling reactions with this compound is outlined below. This typically involves the careful assembly of reagents under an inert atmosphere to prevent the degradation of the catalyst and sensitive reagents.

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals.

Application: Synthesis of 4-Aryl-2,2-difluoro-1,3-benzodioxoles.

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 80-90 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 110 | 24 | 75-85 |

Experimental Protocol: Synthesis of 4-Phenyl-2,2-difluoro-1,3-benzodioxole

-

Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Solvent Addition: Add a degassed 4:1 mixture of toluene and ethanol (0.2 M relative to the bromide).

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (3 mol%).

-

Reaction: Heat the mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[1]

Application: Synthesis of 4-Alkynyl-2,2-difluoro-1,3-benzodioxoles.[1]

Data Presentation: Sonogashira Coupling Conditions

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 6 | 85-95 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | THF | 25 | 12 | 80-90 |

| 3 | 1-Hexyne | PdCl₂(dppf) (2) | CuI (4) | Cs₂CO₃ | 1,4-Dioxane | 80 | 8 | 78-88 |

Experimental Protocol: Synthesis of 4-(Phenylethynyl)-2,2-difluoro-1,3-benzodioxole [1]

-

Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), Dichlorobis(triphenylphosphine)palladium(II) (2 mol%), and Copper(I) iodide (4 mol%).

-

Solvent and Reagents: Add anhydrous toluene (0.2 M) and triethylamine (2.0 equiv.) via syringe.

-

Alkyne Addition: Add phenylacetylene (1.2 equiv.) dropwise.

-

Reaction: Stir the reaction mixture at 70 °C for 6 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine.[2][3][4]

Application: Synthesis of 4-(Amino)-2,2-difluoro-1,3-benzodioxole derivatives.

Data Presentation: Buchwald-Hartwig Amination Conditions

| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | 80-95 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75-90 |

| 3 | Benzylamine | PdCl₂(dppf) (2) | - | K₃PO₄ | t-BuOH | 90 | 16 | 70-85 |

Experimental Protocol: Synthesis of 4-(Morpholino)-2,2-difluoro-1,3-benzodioxole

-

Reaction Setup: In a glovebox, charge a Schlenk tube with Tris(dibenzylideneacetone)dipalladium(0) (1 mol%), XPhos (2 mol%), and sodium tert-butoxide (1.4 equiv.).

-

Reagent Addition: Add this compound (1.0 equiv.) and anhydrous toluene (0.2 M).

-

Amine Addition: Add morpholine (1.2 equiv.) via syringe.

-

Reaction: Seal the tube and heat the mixture at 100 °C for 18 hours.

-

Work-up: After cooling, dilute with diethyl ether, filter through a plug of celite, and concentrate the filtrate.

-

Purification: Purify the residue by column chromatography on silica gel to yield the desired product.

Heck Coupling

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a valuable method for C-C bond formation.

Application: Synthesis of 4-Alkenyl-2,2-difluoro-1,3-benzodioxoles.

Data Presentation: Heck Coupling Conditions

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-85 |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 18 | 65-80 |

| 3 | 1-Octene | Pd₂(dba)₃ (1.5) | PCy₃ (3) | K₂CO₃ | 1,4-Dioxane | 110 | 36 | 60-75 |

Experimental Protocol: Synthesis of 4-Styryl-2,2-difluoro-1,3-benzodioxole

-

Reaction Setup: Combine this compound (1.0 equiv.), palladium(II) acetate (2 mol%), and tri(o-tolyl)phosphine (4 mol%) in a pressure tube.

-

Solvent and Reagents: Add anhydrous DMF (0.3 M), triethylamine (1.5 equiv.), and styrene (1.2 equiv.).

-

Reaction: Seal the tube and heat the mixture to 100 °C for 24 hours.

-

Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium. It is known for its tolerance of a wide variety of functional groups.[5]

Application: Synthesis of 4-substituted-2,2-difluoro-1,3-benzodioxoles.

Data Presentation: Stille Coupling Conditions

| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 75-90 |

| 2 | Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ (3) | - | CuI | NMP | 80 | 16 | 70-85 |

| 3 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | P(furyl)₃ (4) | LiCl | THF | 65 | 24 | 80-95 |

Experimental Protocol: Synthesis of 4-Vinyl-2,2-difluoro-1,3-benzodioxole

-

Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv.) in anhydrous and degassed toluene (0.2 M).

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

-

Reagent Addition: Add tributyl(vinyl)stannane (1.1 equiv.) via syringe.

-

Reaction: Heat the reaction mixture to 110 °C for 12 hours under an inert atmosphere.

-

Work-up: After cooling, dilute the mixture with diethyl ether and wash with an aqueous solution of potassium fluoride to remove tin byproducts. Then wash with brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the general catalytic cycle for palladium(0)-catalyzed cross-coupling reactions.

Caption: General catalytic cycle for Pd(0)-catalyzed cross-coupling reactions.

The following diagram illustrates the logical relationship in developing new drug candidates using this compound.

Caption: Drug discovery workflow utilizing this compound.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromo-2,2-difluoro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the palladium-catalyzed Buchwald-Hartwig amination of 4-Bromo-2,2-difluoro-1,3-benzodioxole. This reaction is a powerful tool for the synthesis of N-substituted 2,2-difluoro-1,3-benzodioxole derivatives, which are valuable intermediates in the development of novel pharmaceuticals and agrochemicals. The electron-withdrawing nature of the difluoromethylene group can influence the reactivity of the aryl bromide, making careful optimization of reaction conditions crucial for achieving high yields.

General Reaction Scheme

The Buchwald-Hartwig amination of this compound facilitates the formation of a carbon-nitrogen bond between the benzodioxole ring and a primary or secondary amine.

Caption: General scheme of the Buchwald-Hartwig amination.

Key Reaction Parameters and Optimization